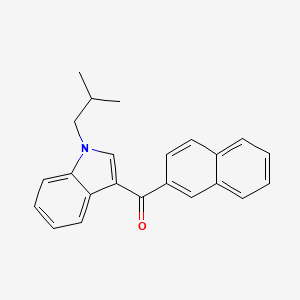
(1-isobutyl-1H-indol-3-yl)(naphthalen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 073 2’-naphthyl-N-(2-methylpropyl) isomer: is a synthetic cannabinoid that activates both the cannabinoid receptor 1 and cannabinoid receptor 2. This compound is structurally similar to JWH 073 but differs by having the naphthyl group attached at the 2’ position and a 2-methylpropyl group in place of a butyl chain . It has been identified in herbal blends and is used primarily for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 073 2’-naphthyl-N-(2-methylpropyl) isomer typically involves the following steps:
Formation of the indole core: The indole core is synthesized by reacting an appropriate aniline derivative with a ketone under acidic conditions.
Attachment of the naphthyl group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction, where the indole core reacts with a naphthoyl chloride in the presence of a Lewis acid catalyst.
Introduction of the 2-methylpropyl group: The final step involves the alkylation of the indole nitrogen with 2-methylpropyl bromide under basic conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: JWH 073 2’-naphthyl-N-(2-methylpropyl) isomer can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the naphthyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the naphthyl or indole moieties.
Reduction: Reduced forms of the compound, typically at the carbonyl group.
Substitution: Substituted derivatives at the indole nitrogen or naphthyl group.
Scientific Research Applications
Chemistry: JWH 073 2’-naphthyl-N-(2-methylpropyl) isomer is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies .
Biology: The compound is used in biological research to study the effects of synthetic cannabinoids on cannabinoid receptors and to understand their pharmacological properties .
Medicine: While not used therapeutically, it serves as a tool in medical research to investigate the potential therapeutic effects and toxicological profiles of synthetic cannabinoids .
Industry: Its primary industrial application is in the production of analytical standards for research and forensic purposes .
Mechanism of Action
JWH 073 2’-naphthyl-N-(2-methylpropyl) isomer exerts its effects by binding to and activating cannabinoid receptor 1 and cannabinoid receptor 2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The activation of these receptors by the compound leads to the modulation of neurotransmitter release and subsequent physiological effects .
Comparison with Similar Compounds
JWH 073: The parent compound, differing by having a butyl chain instead of a 2-methylpropyl group.
JWH 018: Another synthetic cannabinoid with a naphthyl group but differing in the alkyl chain attached to the indole nitrogen.
JWH 250: Similar structure but with a 2’-methoxyphenyl group instead of a naphthyl group.
Uniqueness: JWH 073 2’-naphthyl-N-(2-methylpropyl) isomer is unique due to its specific structural modifications, which may result in different binding affinities and pharmacological effects compared to other synthetic cannabinoids .
Properties
Molecular Formula |
C23H21NO |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
[1-(2-methylpropyl)indol-3-yl]-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C23H21NO/c1-16(2)14-24-15-21(20-9-5-6-10-22(20)24)23(25)19-12-11-17-7-3-4-8-18(17)13-19/h3-13,15-16H,14H2,1-2H3 |
InChI Key |
SUFNWJKOGPQPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















